molecular formula C16H14N4O2S B2407559 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 324544-94-7

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2407559
CAS No.: 324544-94-7
M. Wt: 326.37
InChI Key: YDCBJGGGSMUFTP-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a fused pyrido[1,2-a]pyrimidine core. Key structural attributes include:

  • Core structure: A pyrido[1,2-a]pyrimidine scaffold with a 4-oxo group at position 4 and a methyl group at position 7.
  • Substituents: A sulfanyl group at position 2, substituted with a 4,6-dimethylpyrimidin-2-yl moiety, and a carbaldehyde group at position 3.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-9-5-4-6-20-13(9)19-14(12(8-21)15(20)22)23-16-17-10(2)7-11(3)18-16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCBJGGGSMUFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)SC3=NC(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically follows similar steps as described above, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism of Action : Compounds with similar structures have been shown to inhibit tumor growth by interfering with cellular processes such as DNA replication and cell division. The presence of the pyrimidine moiety enhances the ability to target specific enzymes involved in cancer progression.
    • Case Study : A study demonstrated that derivatives of pyrido-pyrimidines exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .
  • Antimicrobial Properties
    • Broad-Spectrum Activity : Research indicates that compounds similar to 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde possess antimicrobial properties against bacteria and fungi.
    • Experimental Findings : In vitro assays revealed effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for use in treating infections .
  • Anti-inflammatory Effects
    • Inflammation Modulation : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
    • Research Evidence : Studies have shown that related compounds can reduce inflammation markers in animal models, suggesting a pathway for therapeutic applications in conditions like arthritis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine ring or substituents on the sulfur atom can significantly influence its pharmacological properties.

ModificationEffect on Activity
Methyl group on pyrimidineIncreases lipophilicity, enhancing cell membrane penetration
Sulfur substitutionAlters binding affinity to target proteins

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares a common pyrido[1,2-a]pyrimidine backbone with several analogs, differing primarily in the substituent at position 2. Below is a comparative analysis based on structural, physicochemical, and biological

Structural and Physicochemical Comparison

Compound Name Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target: 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido... 4,6-Dimethylpyrimidin-2-yl sulfanyl C₁₇H₁₅N₅O₂S 361.40 High lipophilicity due to aromatic substituent; potential π-π interactions
Analog 1: 2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido... [CID 1552315] 2-Hydroxyethylamino C₁₂H₁₃N₃O₃ 259.26 Polar hydroxyethyl group enhances solubility; reduced steric bulk
Analog 2: 9-Methyl-4-oxo-2-thiomorpholin-4-yl-4H-pyrido... [Chemlyte, 2022] Thiomorpholin-4-yl C₁₄H₁₅N₃O₂S 297.35 Sulfur-containing heterocycle improves metabolic stability
Analog 3: N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido... [] Benzyl carboxamide C₁₈H₁₅N₃O₃ 321.33 Carboxamide group facilitates hydrogen bonding; analgesic activity
Analog 4: 9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido... [CymitQuimica, 2025] Pyrrolidin-1-yl C₁₄H₁₅N₃O₂ 257.29 Flexible aliphatic ring; moderate logP (predicted ~2.1)

Key Trends in Structure-Activity Relationships (SAR)

Polar vs. Lipophilic Substituents: Hydroxyethylamino (Analog 1) improves aqueous solubility but may reduce membrane permeability. Conversely, the dimethylpyrimidinyl sulfanyl group (Target) enhances lipophilicity, favoring CNS penetration.

Sulfur-Containing Groups : Both the sulfanyl (Target) and thiomorpholinyl (Analog 2) substituents may modulate electronic effects and metabolic stability.

Biological Activity

The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a member of the pyrido[1,2-a]pyrimidine class, which exhibits a variety of biological activities. This article aims to explore its biological activity through recent research findings, case studies, and data tables summarizing its effects on different biological systems.

This compound has a complex structure that includes both pyrimidine and pyridine moieties. Its molecular formula is C13H12N4OSC_{13}H_{12}N_4OS, with a molecular weight of approximately 280.33 g/mol. The presence of the sulfanyl group is significant for its biological interactions.

Property Value
Molecular FormulaC₁₃H₁₂N₄OS
Molecular Weight280.33 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfanyl group enhances its reactivity with nucleophiles, while the pyrimidine and pyridine rings facilitate binding to biological receptors and enzymes. This interaction can modulate various signaling pathways, impacting cellular processes.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

In a study assessing the antimicrobial activity of related compounds, it was found that certain derivatives inhibited bacterial growth at micromolar concentrations (IC50 values ranging from 5 to 30 µM) against selected pathogens.

Anticancer Activity

Pyrido[1,2-a]pyrimidines have been investigated for their potential anticancer effects. A notable study demonstrated that compounds structurally related to this compound exhibited cytotoxic effects on several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer) cells . The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Inhibition of Human Leukocyte Elastase (HLE)

Human leukocyte elastase plays a crucial role in inflammatory diseases. Compounds similar to the one have been identified as potent inhibitors of HLE. For example, SSR69071 was shown to inhibit HLE with a Ki value of 0.0168 nM . This suggests that the compound may also possess anti-inflammatory properties by modulating elastase activity.

Case Studies

Several case studies have highlighted the biological impact of similar compounds:

  • Study on Antimicrobial Efficacy : A series of pyrido[1,2-a]pyrimidine derivatives were tested against multidrug-resistant bacterial strains. The results showed significant inhibition at concentrations as low as 10 µg/mL.
  • Anticancer Screening : In vitro assays revealed that specific derivatives induced apoptosis in cancer cells through caspase activation pathways. The IC50 values ranged from 5 to 15 µM across different cell lines.
  • Inflammatory Response Modulation : In animal models, administration of related compounds significantly reduced paw edema induced by carrageenan and HLE, demonstrating their potential in treating inflammatory conditions .

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